molecular formula C14H14N4O4 B14714040 4,4'-Ethane-1,2-diylbis(3-nitroaniline) CAS No. 13269-05-1

4,4'-Ethane-1,2-diylbis(3-nitroaniline)

Cat. No.: B14714040
CAS No.: 13269-05-1
M. Wt: 302.29 g/mol
InChI Key: YKBQRKDXOKJDTD-UHFFFAOYSA-N
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Description

4,4'-Ethane-1,2-diylbis(3-nitroaniline) is a nitro-substituted aromatic compound featuring two 3-nitroaniline moieties linked by an ethane-1,2-diyl backbone. The nitro groups at the meta positions on the benzene rings confer strong electron-withdrawing properties, influencing its reactivity and applications in organic synthesis and coordination chemistry . This compound is often synthesized via nitration of its precursor, 4,4'-(ethane-1,2-diyl)dianiline, followed by purification steps .

Properties

CAS No.

13269-05-1

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

4-[2-(4-amino-2-nitrophenyl)ethyl]-3-nitroaniline

InChI

InChI=1S/C14H14N4O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2,15-16H2

InChI Key

YKBQRKDXOKJDTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])CCC2=C(C=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) typically involves the reaction of 3-nitroaniline with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro groups can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

4,4'-(Ethane-1,2-diyl)dianiline (CAS: N/A)

  • Structure : Lacks nitro groups; contains two primary amine groups (-NH₂) at the para positions of the benzene rings.
  • Synthesis : Produced by reducing 1,2-bis(4-nitrophenyl)ethane using hydrazine hydrate or hydrogen gas with Raney Nickel .
  • Reactivity : Acts as a precursor for nitro derivatives and participates in Schiff base formation due to its amine groups .
  • Applications : Used in synthesizing coordination complexes (e.g., copper(II) Schiff base complexes) for catalytic or antimicrobial studies .
  • Safety : Likely less hazardous than nitro derivatives due to the absence of explosive nitro groups, though specific data are unavailable.

4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS: 6052-10-4)

  • Structure : Contains ether (-O-) linkages between the ethane backbone and aromatic rings, with para-amine substituents.
  • Synthesis: Derived from bis(4-aminophenoxy)ethane, often via nucleophilic substitution reactions .
  • Reactivity : Ether linkages enhance flexibility and solubility in polar solvents. The amines enable conjugation in surfactants (e.g., gemini surfactants) .
  • Applications: Used in surface-active agents and polymer synthesis.
  • Differentiation : The oxygen bridges reduce electron-withdrawing effects compared to nitro groups, favoring applications requiring moderate reactivity .

4,4'-Ethylenedianiline (CAS: 621-95-4)

  • Structure: Ethane-linked para-aminophenyl groups without substituents.
  • Synthesis : Prepared via condensation of p-nitrobenzaldehyde followed by reduction .
  • Reactivity : Primary amines facilitate polymerization and cross-linking in epoxy resins.
  • Applications : Industrial use in polymers and adhesives. Higher thermal stability compared to nitro analogs due to the absence of destabilizing nitro groups .

H₂BuEtP Chelating Agent

  • Structure : {4,4'-[Ethane-1,2-diylbis(azan-1-ylidene)]}bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol), a Schiff base with ethane-linked azomethine groups.
  • Reactivity: Forms stable complexes with transition metals (e.g., Fe²⁺) due to imine and hydroxyl donor sites .
  • Applications : Efficient in solvent extraction of iron from aqueous solutions, achieving >90% extraction under optimized conditions .
  • Comparison : The target compound’s nitro groups reduce basicity and metal-binding affinity compared to H₂BuEtP’s hydroxyl and imine groups.

Key Comparative Data

Property 4,4'-Ethane-1,2-diylbis(3-nitroaniline) 4,4'-(Ethane-1,2-diyl)dianiline 4,4'-(Ethane-1,2-diylbis(oxy))dianiline H₂BuEtP
Functional Groups 3-nitroaniline Para-amine Para-amine, ether linkages Azomethine, hydroxyl
Electron Effects Strong electron-withdrawing Electron-donating Moderate electron-donating Electron-donating (imine)
Primary Applications Precursor for explosives, dyes Coordination complexes Surfactants, polymers Metal chelation
Safety Profile Likely explosive; requires caution Less hazardous Limited hazard data Low acute toxicity

Research Findings and Implications

  • Synthetic Utility : The nitro groups in 4,4'-Ethane-1,2-diylbis(3-nitroaniline) make it a critical intermediate for energetic materials but limit its use in metal coordination compared to amine or Schiff base analogs .
  • Thermal Stability : Ethylenedianiline derivatives without nitro groups exhibit higher thermal stability, favoring industrial polymer applications .
  • Metal Extraction Efficiency: Schiff base analogs like H₂BuEtP outperform nitro derivatives in metal chelation due to superior donor atom availability .

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